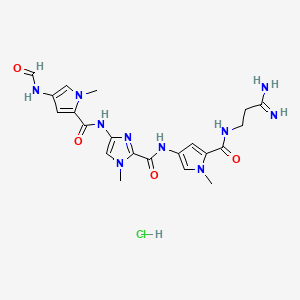

2-Imidazoledistamycin

Description

Imidazole-based compounds are a cornerstone of medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, enables diverse chemical modifications that enhance binding affinity to biological targets such as enzymes, DNA, and receptors . This article focuses on structurally and functionally related imidazole derivatives to elucidate key similarities and differences.

Properties

CAS No. |

142211-78-7 |

|---|---|

Molecular Formula |

C21H27ClN10O4 |

Molecular Weight |

518.963 |

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-1-methylimidazole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H26N10O4.ClH/c1-29-8-12(25-11-32)6-15(29)20(34)28-17-10-31(3)18(27-17)21(35)26-13-7-14(30(2)9-13)19(33)24-5-4-16(22)23;/h6-11H,4-5H2,1-3H3,(H3,22,23)(H,24,33)(H,25,32)(H,26,35)(H,28,34);1H |

InChI Key |

UISKSLUOCNCLMO-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl |

Synonyms |

2-imidazoledistamycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Key Findings:

Substituent Impact : Alkyl or aryl groups at the N-position (e.g., isopropyl in N-isopropylimidazole) enhance lipophilicity, improving membrane permeability and antimicrobial activity . Conversely, pyridine-linked imidazoles (e.g., Compound 2 in ) show kinase inhibition due to their planar structure and hydrogen-bonding capacity.

Anticancer Potency: 2-Aminobenzimidazole derivatives demonstrate nanomolar to micromolar IC₅₀ values against cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases .

Challenges : The exact mode of action for many imidazoles remains unclear, necessitating further mechanistic studies .

Selectivity and Toxicity Profiles

- Selectivity : Pyridinylimidazoles (e.g., Compound 2) exhibit selectivity for c-Jun N-terminal kinase 3 over p38α MAP kinase, reducing off-target effects .

- Toxicity: 2-Aminobenzimidazoles show lower cytotoxicity in normal cells compared to traditional chemotherapeutics, making them promising candidates for targeted therapy .

Future Perspectives

Nano-formulations could enhance bioavailability and reduce systemic toxicity . Additionally, hybrid compounds merging imidazole with other pharmacophores (e.g., thiadiazoles in ) may unlock novel mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.